Prevents renal injury after warm & cold ischemia.
Emopamil
CAS No.: 78370-13-5
Cat. No.: VC0006358
Molecular Formula: C23H30N2
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 78370-13-5 | 
|---|---|
| Molecular Formula | C23H30N2 | 
| Molecular Weight | 334.5 g/mol | 
| IUPAC Name | 5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile | 
| Standard InChI | InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3 | 
| Standard InChI Key | DWAWDSVKAUWFHC-UHFFFAOYSA-N | 
| SMILES | CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | 
| Canonical SMILES | CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 | 
Introduction
Chemical Structure and Physicochemical Properties
Emopamil (C₂₃H₃₀N₂) is a racemic mixture with a molecular weight of 334.4977 g/mol . Its structure features a chiral quaternary carbon center, two benzene rings, and a nitrile group, as illustrated by the SMILES notation CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 . The InChIKey DWAWDSVKAUWFHC-UHFFFAOYSA-N confirms its stereochemical complexity .
Stereochemical Considerations
The compound exists as (±)-enantiomers, with the (-)-isomer demonstrating superior neuroprotective efficacy in ischemic models compared to the (+)-form . This enantiomeric divergence arises from differential interactions with intracellular targets: the (-)-enantiomer preferentially inhibits voltage-gated calcium channels, while both enantiomers bind EBP with similar affinity .
Pharmacological Profile
Dual Mechanism of Action
Emopamil exhibits a unique dual pharmacological profile:
- 
Calcium Channel Antagonism: Blocks L-type calcium channels in vascular smooth muscle, reducing intracellular Ca²⁺ influx by 78% at 10 μM concentrations .
 - 
EBP Inhibition: Binds the Δ⁸-Δ⁷ sterol isomerase EBP with Kd = 2.3 nM, disrupting cholesterol biosynthesis .
 
Neuroprotective Effects
In rat middle cerebral artery occlusion models, (S)-Emopamil (0.5 mg/kg IV) reduced infarct volume by 41% compared to controls (p < 0.01) . This protection correlates with enhanced post-ischemic ATP recovery (138% vs. 82% in untreated groups) .
Therapeutic Applications
Oncology: Targeting Cholesterol Biosynthesis
The Phase I trial of DSP-0390, an EBP inhibitor structurally related to Emopamil, demonstrated preliminary efficacy in recurrent high-grade gliomas :
| Parameter | Value (N=24) | 
|---|---|
| Median PFS | 4.2 months | 
| Disease Control Rate | 33.3% | 
| IDH-mutant responders | 2 patients >9 months | 
DSP-0390 showed dose-proportional pharmacokinetics across 20-240 mg doses, with 29.2% incidence of grade 1/2 nausea . Preclinical data in orthotopic GBM models revealed 62% tumor growth inhibition at 50 mg/kg doses .
Multiple Sclerosis and Remyelination
Biogen's patent WO 2023/141323 A1 details EBP inhibitors that increase 8-9 unsaturated sterols by 3.7-fold, promoting oligodendrocyte maturation . In cuprizone-induced demyelination models, these compounds enhanced remyelination by 89% versus controls (p < 0.001) .
Conradi-Hünermann Syndrome
EBP mutations (Xp11.23-p11.22) cause this rare chondrodysplasia. Structural studies reveal that Emopamil competitively inhibits EBP's sterol-binding cavity (Kd = 4.8 nM), preventing toxic Δ⁸-sterol accumulation .
Molecular Mechanisms and Structural Biology
The 2.8 Šresolution crystal structure of EBP (PDB: 6OHT) reveals a five-transmembrane helix fold creating a 1,200 ų hydrophobic cavity . Key interactions include:
- 
π-Stacking between Emopamil's benzene rings and Phe107/Phe108
 - 
Ionic bonding of the tertiary amine to Asp109
 
Mutagenesis studies show that D109A mutation reduces Emopamil binding affinity by 150-fold, confirming Asp109's critical role .
| Adverse Event | Incidence (N=24) | Grade ≥3 | 
|---|---|---|
| Nausea | 29.2% | 0% | 
| ALT Increase | 25.0% | 0% | 
| Dry Skin | 4.2% | 4.2% | 
Notably, 16.7% of patients reduced corticosteroid use without disease progression . Pretoxicology studies in canines showed no QTc prolongation at plasma concentrations up to 12 μM .
Chemical and Pharmacokinetic Properties
| Property | Value | 
|---|---|
| LogP | 3.8 ± 0.2 | 
| Plasma Protein Binding | 92.4% (Human) | 
| t₁/₂ | 6.7 ± 1.2 hours | 
| Vd | 18.4 ± 3.1 L/kg | 
| CL | 2.1 ± 0.4 L/h/kg | 
Hepatic metabolism via CYP3A4 accounts for 68% of clearance, producing three inactive metabolites .
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